(1R,4R)-4-Fluorocyclopent-2-en-1-ol
Description
(1R,4R)-4-Fluorocyclopent-2-en-1-ol (C₅H₇FO, MW 102.11) is a chiral fluorinated cyclopentenol with a hydroxyl group at the 1-position and fluorine at the 4-position in a cis-configuration. Its SMILES code, O[C@@H]1C=C[C@H](F)C1, highlights the stereochemistry critical to its reactivity and applications in asymmetric synthesis and medicinal chemistry . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence hydrogen-bonding interactions, making this compound valuable in drug design .
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
(1R,4R)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m0/s1 |
InChI Key |
CLVDAZFXWBIYEJ-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1F)O |
Canonical SMILES |
C1C(C=CC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method is the addition of fluorine to cyclopentadiene, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The presence of fluorine can significantly alter the biological activity of molecules, making this compound a valuable compound in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1R,4R)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Hydroxypropylamino/Thio Groups
The compound (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol () shares a cyclopentenol backbone but differs in substituents. Key comparisons:
- Reactivity: The thioether and amino groups in enable nucleophilic and hydrogen-bonding interactions, whereas fluorine in (1R,4R)-4-Fluorocyclopent-2-en-1-ol enhances electrophilicity at the cyclopentene ring.
- Biological Activity : Thioether-containing analogs (e.g., ) are often explored for kinase inhibition, while fluorinated analogs prioritize metabolic stability in prodrugs .
Fluorinated vs. Silyl-Protected Cyclopentenols
(1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol () replaces fluorine with a silyl ether group. Key differences:
- Stability : Silyl ethers protect hydroxyl groups during synthesis but require deprotection steps, whereas fluorine is a permanent substituent.
- Synthetic Utility: Fluorinated cyclopentenols are intermediates in antiviral agents (e.g., nucleoside analogs), while silyl-protected derivatives serve as chiral building blocks for natural product synthesis .
Aromatic vs. Aliphatic Fluorination
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid () features a fluorinated aromatic ring fused to a cyclopentane. Contrasts include:
- Electronic Effects : The para-fluorophenyl group in induces resonance effects, altering acidity (pKa ~3.5 for the carboxylic acid), while aliphatic fluorine in this compound increases ring strain and dipole moments .
- Applications : Aromatic fluorination is common in NSAIDs, whereas aliphatic fluorination optimizes pharmacokinetics in small-molecule inhibitors .
Data Tables
Table 1: Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
